molecular formula C13H15NO B13130368 2-Isopropyl-8-methoxyquinoline

2-Isopropyl-8-methoxyquinoline

Cat. No.: B13130368
M. Wt: 201.26 g/mol
InChI Key: UYWZHSDLIDOXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-8-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline core with an isopropyl group at the 2-position and a methoxy group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-8-methoxyquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. Transition metal-catalyzed reactions and green chemistry principles are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-8-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted quinoline derivatives, which can have varied biological and chemical properties .

Scientific Research Applications

2-Isopropyl-8-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-8-methoxyquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Uniqueness: 2-Isopropyl-8-methoxyquinoline is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the isopropyl and methoxy groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

8-methoxy-2-propan-2-ylquinoline

InChI

InChI=1S/C13H15NO/c1-9(2)11-8-7-10-5-4-6-12(15-3)13(10)14-11/h4-9H,1-3H3

InChI Key

UYWZHSDLIDOXSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=CC=C2OC)C=C1

Origin of Product

United States

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